2-Isobutoxy-3,5-dimethylbenzoic acid
CAS No.:
Cat. No.: VC20686968
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O3 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 3,5-dimethyl-2-(2-methylpropoxy)benzoic acid |
| Standard InChI | InChI=1S/C13H18O3/c1-8(2)7-16-12-10(4)5-9(3)6-11(12)13(14)15/h5-6,8H,7H2,1-4H3,(H,14,15) |
| Standard InChI Key | SPEWYLGISZPTPA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C(=O)O)OCC(C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a benzoic acid backbone modified at three positions:
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Carboxylic acid group at position 1.
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Isobutoxy group () at position 2.
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Methyl groups () at positions 3 and 5.
This arrangement creates steric hindrance around the aromatic ring, influencing reactivity and intermolecular interactions. The isobutoxy group’s branched alkoxy chain enhances lipophilicity, a critical factor in bioavailability for potential pharmaceutical applications .
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Number | 1369414-48-1 |
| Molecular Formula | |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 2-(2-Methylpropoxy)-3,5-dimethylbenzoic acid |
| Key Substituents | Isobutoxy, Methyl (×2) |
Synthetic Methodologies
Etherification of 3,5-Dimethylsalicylic Acid
A Williamson ether synthesis could introduce the isobutoxy group:
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Deprotonation: Treat 3,5-dimethylsalicylic acid with a strong base (e.g., NaOH) in ethanol to form a phenoxide ion.
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Acid Workup: Hydrolyze the intermediate ester to yield the carboxylic acid.
This method mirrors the synthesis of 2-ethoxybenzoic acid, where ethylation achieved an 80% yield using potassium tert-butoxide in dimethyl sulfoxide (DMSO) .
Oxidative Functionalization of Symmetrical Trimethylbenzenes
The patent CN105085228A describes oxidizing mesitylene (1,3,5-trimethylbenzene) to 3,5-dimethylbenzoic acid using oxygen and a composite catalyst . Adapting this approach:
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Partial Oxidation: Introduce an isobutoxy group via radical-mediated C–H activation under catalytic conditions.
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Selective Carboxylation: Employ directed ortho-metalation strategies to install the carboxylic acid group.
Physicochemical Properties
Predicted Characteristics
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group; limited solubility in water.
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Melting Point: Estimated >150°C based on analogues like 3,5-dimethylbenzoic acid (mp 168–170°C) .
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Lipophilicity: High logP value (~3.5) inferred from the isobutoxy and methyl substituents, suggesting membrane permeability.
Table 2: Comparative Properties of Benzoic Acid Derivatives
| Compound | Molecular Weight | Melting Point | logP (Predicted) |
|---|---|---|---|
| 2-Isobutoxy-3,5-dimethylbenzoic acid | 222.28 | >150°C | 3.5 |
| 3,5-Dimethylbenzoic acid | 164.20 | 168–170°C | 2.1 |
| 2-Ethoxybenzoic acid | 180.16 | 98–100°C | 1.8 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s steric and electronic profile makes it a candidate for:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Analogous to 2-ethoxybenzoic acid derivatives used in prodrug formulations .
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Agrochemicals: Potential precursor to insect growth regulators (e.g., tebufenozide) that require lipophilic aromatic backbones .
Material Science
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Liquid Crystal Synthesis: The rigid aromatic core and flexible isobutoxy chain could enable mesophase behavior in nematic liquid crystals.
| Supplier | Location | Purity | Packaging Options |
|---|---|---|---|
| Zhuhai Aobokai Biomedical Technology Co. | China | >95% | 1 kg, 5 kg |
| Anhui Henuo Biotechnology Co. | China | >90% | 100 g, 500 g |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
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Biological Screening: Evaluate antimicrobial and anti-inflammatory activity in vitro.
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Crystallography: Resolve single-crystal structures to study supramolecular interactions.
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